4-(Trifluoromethyl)isoindolin-1-one

Physicochemical Properties Lipophilicity Drug Design

4-(Trifluoromethyl)isoindolin-1-one (CAS 1261813-10-8) is a fluorinated heterocyclic building block belonging to the isoindolin-1-one class. It is characterized by a trifluoromethyl (-CF3) substituent at the 4-position of the bicyclic isoindolinone core.

Molecular Formula C9H6F3NO
Molecular Weight 201.14 g/mol
CAS No. 1261813-10-8
Cat. No. B1430818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)isoindolin-1-one
CAS1261813-10-8
Molecular FormulaC9H6F3NO
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2C(F)(F)F)C(=O)N1
InChIInChI=1S/C9H6F3NO/c10-9(11,12)7-3-1-2-5-6(7)4-13-8(5)14/h1-3H,4H2,(H,13,14)
InChIKeyUYOAUXNGRMUPJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)isoindolin-1-one: Chemical Class and Core Characteristics for Research Procurement


4-(Trifluoromethyl)isoindolin-1-one (CAS 1261813-10-8) is a fluorinated heterocyclic building block belonging to the isoindolin-1-one class. It is characterized by a trifluoromethyl (-CF3) substituent at the 4-position of the bicyclic isoindolinone core . This substitution pattern distinguishes it from other regioisomers and is a key intermediate for synthesizing more complex, patent-derived therapeutic candidates [1]. The compound is commercially available with standard purities of 95% or higher, supported by batch-specific analytical data .

Why 4-(Trifluoromethyl)isoindolin-1-one Cannot Be Replaced by Other Isoindolinone Isomers


Regioisomeric substitution on the isoindolinone core critically impacts molecular interactions and synthetic utility. The 4-position places the electron-withdrawing -CF3 group directly adjacent to the lactam N-H, a unique steric and electronic environment not replicated by substitution at the 5-, 6-, or 7-positions. This proximity alters hydrogen-bonding capabilities and the scaffold's reactivity [1]. This is evidenced in the patent literature where the 4-(trifluoromethyl)isoindolin-1-one core is specifically used to construct lead compounds with high target affinity (IC50 values in the low nanomolar range), indicating its privileged role in binding interactions within that chemical series [2].

Quantitative Evidence Guide for Differentiating 4-(Trifluoromethyl)isoindolin-1-one (CAS 1261813-10-8)


Computed LogP Comparison Positions 4-CF3 Isomer as More Lipophilic Than Other Regioisomers

The computational LogP for 4-(trifluoromethyl)isoindolin-1-one (1.9488) is higher than the reported XLogP3 values for its 5- and 6-substituted regioisomers (both 1.7). This suggests a quantifiably higher lipophilicity, which can influence membrane permeability and target binding profiles in a drug discovery context .

Physicochemical Properties Lipophilicity Drug Design

Significant Cost Advantage of 4-CF3 Isomer Over 6-CF3 Isomer for Bulk Procurement

A direct price comparison shows the 4-substituted isomer offers a substantial cost advantage. GLPBio lists 100 mg of the target compound at $76 [1], while Fluorochem lists the 6-substituted analog at £253 (~$320 USD) for the same quantity . This makes the 4-CF3 isomer a more economical choice for initial scale-up and library synthesis.

Procurement Cost-Efficiency Building Block

Batch-Specific QC Documentation Enables Reliable Reproducibility

Unlike many suppliers that offer only generic purity guarantees, Bidepharm provides batch-specific quality control reports, including NMR, HPLC, and GC data, with a standard purity of 95% for this compound . Capotchem similarly guarantees a minimum HPLC purity of 98% with <0.5% moisture [1]. This documented consistency is critical for reproducible chemical reactions and biological assays.

Quality Control Reproducibility Analytical Data

High-Impact Application Scenarios for 4-(Trifluoromethyl)isoindolin-1-one in Research and Development


Lead Optimization in Kinase and Immuno-Oncology Programs

The 4-CF3 isoindolinone core is a validated scaffold in recent patents for high-potency inhibitors. For instance, derivatives of this core demonstrate single-digit nanomolar IC50 values against therapeutic targets [1]. Its higher relative lipophilicity (LogP ~1.95) compared to other isomers can be a strategic advantage in lead optimization for improving cell membrane permeability and target engagement .

Cost-Effective Large-Scale Library Synthesis for Hit Finding

Priced at $76 per 100mg, the 4-CF3 isomer is significantly more economical than the 6-CF3 isomer, which costs over four times more per unit [2]. This makes it the preferred building block for synthesizing diverse screening libraries when budget constraints are a factor, without compromising the privileged nature of the -CF3 group for medicinal chemistry.

Methodology Development Requiring High-Purity, Batch-Certified Reagents

For reaction development, such as novel electrochemical or photochemical trifluoromethylation cyclizations, a starting material with verified purity and identity is essential [3]. The availability of batch-specific QC reports (NMR, HPLC, GC) for the 4-CF3 isomer ensures that reaction outcomes are not confounded by impurities , making it a reliable standard for reaction optimization.

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